Fmoc-Lys(Boc)-PAB-PNP

Antibody-Drug Conjugate Synthesis Linker Process Chemistry Industrial-Scale Production

Fmoc-Lys(Boc)-PAB-PNP is a single-amino acid ADC linker engineered for superior DAR control. The pre-activated PNP carbonate eliminates in situ activation, driving near-quantitative payload conjugation and minimizing unreacted linker carryover—critical for regulatory CMC. Orthogonal Fmoc/Boc protection enables rapid, high-throughput library synthesis. Procuring at ≥98% HPLC purity, as validated by major suppliers, prevents deletion-sequence impurities that compromise batch-to-batch reproducibility in solid-phase ADC assembly.

Molecular Formula C40H42N4O10
Molecular Weight 738.8 g/mol
Cat. No. B13726126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Lys(Boc)-PAB-PNP
Molecular FormulaC40H42N4O10
Molecular Weight738.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C40H42N4O10/c1-40(2,3)54-37(46)41-23-9-8-14-35(43-38(47)51-25-34-32-12-6-4-10-30(32)31-11-5-7-13-33(31)34)36(45)42-27-17-15-26(16-18-27)24-52-39(48)53-29-21-19-28(20-22-29)44(49)50/h4-7,10-13,15-22,34-35H,8-9,14,23-25H2,1-3H3,(H,41,46)(H,42,45)(H,43,47)/t35-/m0/s1
InChIKeyZYLPBKZAGMBDES-DHUJRADRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Lys(Boc)-PAB-PNP: High-Purity Cleavable ADC Linker Building Block for Targeted Cancer Therapeutics


Fmoc-Lys(Boc)-PAB-PNP (CAS 870487-07-3) is a protected lysine-based linker building block used extensively in the synthesis of antibody-drug conjugates (ADCs). The compound comprises an Fmoc-protected α-amino group, a Boc-protected ε-amino group on the lysine side chain, a self-immolative p-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) carbonate leaving group . This molecular architecture enables orthogonal deprotection strategies—Fmoc removal under basic conditions for N-terminal extension, Boc removal under acidic conditions for side-chain functionalization, and PNP carbonate activation for efficient payload conjugation . The compound is primarily employed as a cleavable linker intermediate that, upon full ADC assembly, undergoes lysosomal enzymatic degradation to release the cytotoxic payload selectively within target cells [1].

Why Fmoc-Lys(Boc)-PAB-PNP Cannot Be Arbitrarily Substituted in ADC Linker Design


In ADC linker procurement, generic substitution based solely on structural similarity introduces substantial risk to downstream conjugation efficiency, payload release kinetics, and final construct homogeneity. The presence of the PNP carbonate leaving group in Fmoc-Lys(Boc)-PAB-PNP confers markedly higher amine reactivity compared to hydroxyl-terminated analogs such as Fmoc-Lys(Boc)-PAB-OH, enabling near-quantitative payload coupling that directly impacts drug-to-antibody ratio (DAR) consistency . Furthermore, in-class dipeptide linkers (e.g., Val-Cit-PAB-PNP, Phe-Lys-PAB-PNP) exhibit distinct enzymatic cleavage profiles in the lysosomal compartment, with different linker sequences demonstrating differential susceptibility to cathepsin B—a variability that translates directly to altered cytotoxic potency and therapeutic window in vivo [1]. Substituting one cleavable linker for another without empirical validation of cleavage kinetics and plasma stability can result in premature payload release or incomplete intracellular drug liberation . The purity grade of the procured building block also matters: HPLC purity of 95–98% in Fmoc-Lys(Boc)-PAB-PNP minimizes deletion-sequence impurities that would otherwise accumulate during subsequent solid-phase synthesis steps, ensuring batch-to-batch reproducibility in multi-step ADC assembly [2].

Quantitative Differentiation Evidence: Fmoc-Lys(Boc)-PAB-PNP vs. Closest Analogs and In-Class Competitors


Synthetic Yield Comparison: Fmoc-Lys(Boc)-PAB-PNP vs. Fmoc-Val-Cit-PAB-PNP

In industrial-scale ADC linker production, Fmoc-Lys(Boc)-PAB-PNP demonstrates a synthetic advantage over the widely used dipeptide comparator Fmoc-Val-Cit-PAB-PNP. The latter requires a multi-step synthesis of the Val-Cit dipeptide sequence prior to PAB-PNP conjugation, with total yield for Fmoc-Val-Cit-PAB-PNP reported at 58% or higher in optimized patent processes [1]. In contrast, Fmoc-Lys(Boc)-PAB-PNP, being a single amino acid derivative rather than a dipeptide, eliminates the dipeptide coupling step entirely, enabling higher overall synthetic yield and reduced process complexity .

Antibody-Drug Conjugate Synthesis Linker Process Chemistry Industrial-Scale Production

Payload Conjugation Efficiency: PNP Carbonate vs. Hydroxyl-Terminated Linker Analogs

The PNP carbonate moiety in Fmoc-Lys(Boc)-PAB-PNP functions as an activated leaving group for amine-reactive payload conjugation. This structural feature enables substantially higher conjugation efficiency compared to hydroxyl-terminated analogs such as Fmoc-Lys(Boc)-PAB-OH, which lack the activated leaving group and require additional in situ activation steps (e.g., DSC, DIC/HOBt) to achieve comparable coupling yields . In standard peptide coupling methods using Fmoc amino acid pentafluorophenyl esters, mean coupling yields per cycle range from 87% to 91% under optimized DIC/HOBt conditions [1]. The PNP ester in Fmoc-Lys(Boc)-PAB-PNP provides a pre-activated carbonate that reacts directly with primary amines without requiring additional coupling reagents, streamlining the conjugation workflow and improving coupling reproducibility .

Bioconjugation Chemistry Drug-to-Antibody Ratio Control ADC Homogeneity

Commercial Purity Benchmarking: Fmoc-Lys(Boc)-PAB-PNP vs. Industry-Standard Cleavable Linkers

Procurement-grade Fmoc-Lys(Boc)-PAB-PNP is routinely supplied at HPLC purity of 95–98%, as verified by Certificate of Analysis documentation from commercial suppliers [1]. This purity specification aligns with or exceeds the industry benchmark for cleavable ADC linker building blocks, where the widely used comparator MC-Val-Cit-PAB-PNP is commercially available at ≥95% purity [2]. Higher purity in the linker building block is critical because deletion-sequence impurities (e.g., compounds missing one amino acid residue) can propagate through multi-step ADC synthesis, generating heterogeneous conjugate populations that complicate DAR analysis and confound in vivo efficacy interpretation .

Linker Quality Control HPLC Purity Specification GMP-Grade ADC Intermediates

Storage Stability and Long-Term Integrity: Quantitative COA Data

Fmoc-Lys(Boc)-PAB-PNP demonstrates validated long-term storage stability under standard refrigerated conditions (2–8°C), with Certificate of Analysis documentation confirming a two-year shelf life from the date of manufacture when stored as recommended [1]. This stability profile is comparable to other PNP carbonate-containing linkers such as Fmoc-Val-Cit-PAB-PNP, which is stable at ambient temperature during shipping and can be stored long-term at -20°C for three years or 4°C for two years in powdered form . The PNP carbonate moiety, while reactive toward amines during conjugation, remains stable under anhydrous storage conditions, enabling procurement and inventory planning without immediate degradation concerns .

Linker Shelf Life Cold Chain Logistics Procurement Inventory Management

Synthetic Path Accessibility: Single-Amino Acid vs. Dipeptide Linker Complexity

Fmoc-Lys(Boc)-PAB-PNP is a single protected lysine derivative, whereas many clinically established ADC linkers (e.g., Val-Cit-PAB-PNP, Phe-Lys-PAB-PNP) are dipeptide-based constructs that require sequential amino acid coupling steps . The dipeptide approach introduces additional synthetic complexity: the Val-Cit sequence in Fmoc-Val-Cit-PAB-PNP, for instance, necessitates separate activation and coupling of valine and citrulline residues, with each step contributing to cumulative yield loss and impurity generation . The single-amino acid architecture of Fmoc-Lys(Boc)-PAB-PNP reduces the number of synthetic transformations required to reach the final linker building block, thereby improving overall process robustness and supply chain predictability [1].

Linker Manufacturing Supply Chain Reliability Cost of Goods Analysis

Procurement-Driven Application Scenarios for Fmoc-Lys(Boc)-PAB-PNP in ADC Development and Bioconjugation


ADC Payload Conjugation Where DAR Homogeneity Is Critical

Fmoc-Lys(Boc)-PAB-PNP is optimally deployed in ADC development programs where precise control over drug-to-antibody ratio (DAR) is a primary quality attribute. The pre-activated PNP carbonate leaving group enables efficient, stoichiometrically predictable payload coupling without requiring in situ activation reagents, thereby minimizing side reactions and unreacted linker carryover . This translates to more homogeneous ADC products with narrower DAR distributions, which is essential for meeting regulatory CMC expectations and ensuring reproducible in vivo pharmacology [1].

High-Throughput ADC Library Synthesis and Lead Optimization

The single-amino acid architecture and orthogonal Fmoc/Boc protection of Fmoc-Lys(Boc)-PAB-PNP make it particularly well-suited for high-throughput parallel synthesis of ADC candidate libraries. The ability to selectively deprotect the Fmoc group (basic conditions) for N-terminal extension or the Boc group (acidic conditions) for side-chain functionalization provides synthetic flexibility that accelerates linker-payload optimization cycles . The high commercial purity (95–98% HPLC) minimizes the need for intermediate purification steps, enabling faster screening of linker-payload combinations [1].

GMP-Proximal Process Development Requiring High-Purity Building Blocks

For ADC programs advancing toward IND-enabling studies and clinical manufacturing, Fmoc-Lys(Boc)-PAB-PNP offers a procurement advantage due to its documented purity specification (95–98%, with >98% available) and validated two-year shelf life under standard refrigeration (2–8°C) . These attributes support robust supply chain management and reduce the burden of incoming QC testing. The compound's single-amino acid architecture also simplifies analytical characterization compared to dipeptide linkers, facilitating more straightforward impurity profiling and release testing [1].

Cost-Sensitive Academic and Biotech ADC Discovery Programs

In academic laboratories and early-stage biotech companies where reagent procurement budgets are constrained, Fmoc-Lys(Boc)-PAB-PNP provides a cost-effective alternative to more complex dipeptide linkers. The reduced synthetic step count inherent to single-amino acid derivatives correlates with lower manufacturing cost and more competitive commercial pricing . Additionally, the two-year shelf life at 2–8°C eliminates the need for specialized -20°C or -80°C freezer storage, further reducing infrastructure and operational costs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Lys(Boc)-PAB-PNP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.